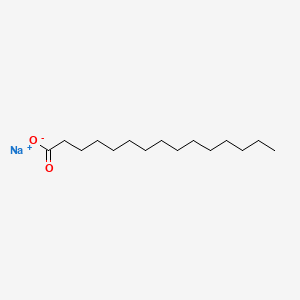
Sodium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Pentadecanoate, also known as Pentadecanoic acid, sodium salt, is a product in the category of FA Sodium Salts/Soaps . It has a molecular formula of C15H30O2.Na and a molecular weight of 265.39 . It is supplied as a neat solid at room temperature .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, the synthesis of similar fatty acid salts often involves the reaction of the corresponding fatty acid with a sodium compound .Molecular Structure Analysis
The molecular structure of this compound consists of a long hydrocarbon chain with 15 carbon atoms, ending in a carboxylate group that is ionically bonded to a sodium ion .Wissenschaftliche Forschungsanwendungen
Sodium in Energy Storage and Batteries
Sodium is extensively researched in the field of energy storage and battery technology. Sodium-ion batteries are a promising alternative to lithium-ion batteries due to their affordability and abundance. They are suitable for large-scale applications like grid energy storage and electric vehicles. The research on sodium batteries, including sodium pentadecanoate, focuses on improving their energy density, lifespan, power, and cost-effectiveness, making them viable for renewable energy storage and electrical vehicles (Delmas, 2018).
Biomedical Applications
Sodium MRI (Magnetic Resonance Imaging) is a growing field in translational imaging research, where sodium, including this compound, plays a crucial role. Sodium MRI provides quantitative biochemical information about tissue viability, cell integrity, and function. It helps in diagnosing and predicting the prognosis of diseases and treatment outcomes, applicable in various human tissues such as brain, breast, cartilage, muscle, and kidney (Madelin & Regatte, 2013).
Surface Science and Phase Transitions
Sodium compounds, including this compound, are used in surface science studies. For instance, the molecular orientation and phase transitions of monolayers on water surfaces have been studied using this compound. This research contributes to understanding two-dimensional systems at a molecular level, essential in material science and nanotechnology (Guyot-Sionnest, Hunt, & Shen, 1987).
Solar Energy
In the field of solar energy, sodium plays a pivotal role in the synthesis of kesterite thin films for solar cells. Sodium treatment affects the grain growth and morphology of these films, leading to improved electronic properties and performance of solar cells (Andres et al., 2018).
Safety and Hazards
Zukünftige Richtungen
While there aren’t specific future directions for Sodium Pentadecanoate, there is a growing body of evidence supporting that pentadecanoic acid (C15:0), an odd-chain saturated fat found in butter, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . This suggests potential future research directions in understanding the role of this compound and similar compounds in health and disease.
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium pentadecanoate can be synthesized through the saponification of pentadecanoic acid with sodium hydroxide.", "Starting Materials": [ "Pentadecanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve pentadecanoic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for 1-2 hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the sodium pentadecanoate with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain sodium pentadecanoate" ] } | |
CAS-Nummer |
4268-63-7 |
Molekularformel |
C15H30NaO2 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
sodium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17); |
InChI-Schlüssel |
QCBCOLUJVAKRFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)O.[Na] |
| 4268-63-7 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


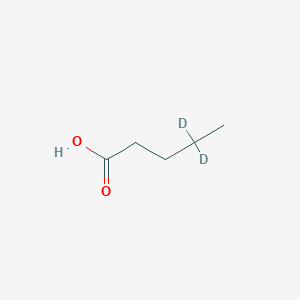
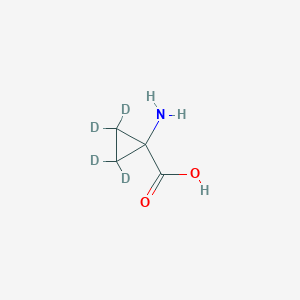


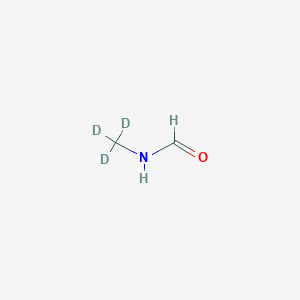
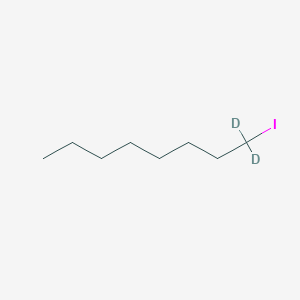


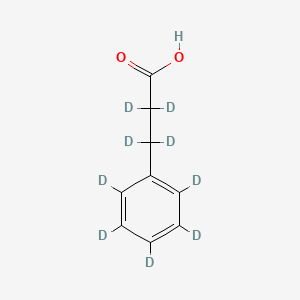

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)



